N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multi-step reactions. Common methods include:
Cycloaddition Reactions: Pyrazole rings can be synthesized via cycloaddition of N-isocyanoiminotriphenylphosphorane in the presence of silver carbonate.
Oxidative Condensations: Carbonyl compounds (aldehydes and ketones) react with hydrazine monohydrochloride.
Oxidative Cyclization: β,γ-unsaturated hydrazones undergo oxidative cyclization.
Enaminone Reactions: Enaminones react with hydrazines in the presence of iodine as a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various substituted pyrazoles .
Scientific Research Applications
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science:
Mechanism of Action
The mechanism of action of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share similar heterocyclic structures and are known for their broad range of biological activities.
Pyrazoline Derivatives: These compounds are structurally similar and have been studied for their pharmacological properties.
Uniqueness
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not commonly found in simpler compounds .
Properties
IUPAC Name |
N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-23(16(2)30(28-15)14-29-12-19(25)11-26-29)27-24(31)22-9-8-21(33-22)13-32-20-7-6-17-4-3-5-18(17)10-20/h6-12H,3-5,13-14H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVFWCGYPBOZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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